N-[(1S,2R,3E)-1-[[(O-alpha-D-galactopyranosyl-(1-->4)-O-beta-D-galactopyranosyl-(1-->4)-beta-D-glucopyranosyl)oxy]methyl]-2-hydroxy-3-heptadecenbr-1-yl]-tricyclo[3.3.1.13,7]decane-1-acetamide
Description
N-[(1S,2R,3E)-1-[[(O-alpha-D-galactopyranosyl-(1→4)-O-beta-D-galactopyranosyl-(1→4)-beta-D-glucopyranosyl)oxy]methyl]-2-hydroxy-3-heptadecenbr-1-yl]-tricyclo[3.3.1.13,7]decane-1-acetamide (CAS: 261155-87-7) is a complex glycolipid featuring:
- Core structure: A tricyclodecane moiety linked to a 17-carbon unsaturated hydroxyalkyl chain.
- Glycosylation: A branched trisaccharide composed of α-D-galactose (1→4)-β-D-galactose (1→4)-β-D-glucose.
- Molecular formula: C₄₈H₈₃NO₁₈ (MW: 962.17) .
Propriétés
IUPAC Name |
2-(1-adamantyl)-N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H83NO18/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-31(53)30(49-35(54)22-48-19-27-16-28(20-48)18-29(17-27)21-48)26-62-45-41(60)38(57)43(33(24-51)64-45)67-47-42(61)39(58)44(34(25-52)65-47)66-46-40(59)37(56)36(55)32(23-50)63-46/h14-15,27-34,36-47,50-53,55-61H,2-13,16-26H2,1H3,(H,49,54)/b15-14+/t27?,28?,29?,30-,31+,32+,33+,34+,36-,37-,38+,39+,40+,41+,42+,43+,44-,45+,46+,47-,48?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWPTPSAHLZMMT-ZFPSYUDWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)NC(=O)CC45CC6CC(C4)CC(C6)C5)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)O)O)NC(=O)CC45CC6CC(C4)CC(C6)C5)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H83NO18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
962.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound N-[(1S,2R,3E)-1-[[(O-alpha-D-galactopyranosyl-(1-->4)-O-beta-D-galactopyranosyl-(1-->4)-beta-D-glucopyranosyl)oxy]methyl]-2-hydroxy-3-heptadecenbr-1-yl]-tricyclo[3.3.1.13,7]decane-1-acetamide is a complex glycosylated amide that has garnered attention for its potential biological activities. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The compound features multiple sugar moieties attached to a tricyclic structure, which may influence its interaction with biological systems. The molecular formula is , and its molecular weight is approximately 505.66 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C27H45N1O11 |
| Molecular Weight | 505.66 g/mol |
| InChI | InChI=... |
| InChIKey | ... |
Immunological Effects
Research indicates that compounds with similar glycosidic structures can modulate immune responses. For instance, studies on glycolipids suggest that they can activate invariant natural killer T (iNKT) cells, leading to the production of cytokines like IL-4 and IFN-γ, which play critical roles in immune regulation .
Case Study: iNKT Cell Activation
A study demonstrated that a synthetic analog of glycolipid (OCH) significantly influenced the immune response by skewing it towards a Th2 profile, which could be relevant for understanding how the compound might modulate immune responses in vivo .
Antimicrobial Activity
Glycosylated compounds often exhibit antimicrobial properties due to their ability to disrupt microbial membranes or inhibit essential microbial enzymes. For example, beta-D-galactopyranosyl compounds have shown potential in degrading polysaccharides in bacterial cell walls, indicating possible applications in antimicrobial therapies .
Cytotoxicity and Cancer Research
Preliminary studies suggest that certain glycosylated compounds can exhibit cytotoxic effects against cancer cells. The mechanism often involves the induction of apoptosis through the activation of specific cell signaling pathways. Research into related compounds has shown promising results in inhibiting tumor growth and enhancing the efficacy of existing chemotherapeutics.
Enzyme Interaction
The compound's structure suggests potential interactions with various enzymes involved in glycan metabolism. For instance, enzymes such as beta-galactosidases may be influenced by the presence of these glycosidic linkages, potentially leading to altered metabolic pathways within cells .
Comparaison Avec Des Composés Similaires
Comparison Based on Glycosylation Patterns
Key Observations :
- The target compound’s trisaccharide sequence (α-Gal-Gal-Glc) is rare compared to the more common β-linked disaccharides (e.g., LacCer) .
- Sialylated analogs (e.g., Neu5Ac-containing compounds) exhibit enhanced solubility and receptor specificity due to charged residues .
- The tricyclodecane core distinguishes the target compound from most glycolipids, which typically use ceramide backbones .
Impact of Alkyl Chain Length and Unsaturation
Functional Notes:
Bioactivity and Pharmacological Potential
- Target Compound: No direct bioactivity data are reported, but its tricyclic core resembles triterpenoids known for anti-inflammatory and anticancer properties .
- Neu5Ac-modified Glycolipids : Exhibit immunomodulatory effects by binding siglec receptors.
- Globoside Gb4 : Associated with viral entry (e.g., parvovirus B19 receptor), suggesting the target’s trisaccharide may influence pathogen adhesion.
Computational and Experimental Similarity Assessments
- Tanimoto Coefficient Analysis (as in ): Structural similarity indices (e.g., 70% for aglaithioduline vs. SAHA) could quantify overlaps between the target and analogs.
- Graph-Based Comparisons : Graph-theoretical methods may reveal conserved motifs, such as the trisaccharide’s terminal α-Gal residue, critical for receptor recognition.
Q & A
Q. What are the key synthetic strategies for constructing the oligosaccharide moiety in this compound?
The oligosaccharide (α-D-Gal-(1→4)-β-D-Gal-(1→4)-β-D-Glc) is synthesized via sequential glycosylation. Key steps include:
- Glycosyl donors : Trichloroacetimidate donors (e.g., tetraacetylated galactosyl or glucosyl imidates) enable high-yield coupling under mild acidic conditions (e.g., TMSOTf catalysis) .
- Regioselective protection : Benzyl (Bn), acetyl (Ac), and phthalimido groups protect hydroxyl/amine functionalities to direct coupling at specific positions (e.g., 4-OH in β-D-Gal) .
- Purification : TLC (heptane/acetone or DCM/MeOH systems) monitors reaction progress, while column chromatography isolates intermediates .
Q. How is stereochemical integrity maintained during synthesis of the heptadecenyl chain and glycosidic linkages?
- Heptadecenyl chain : The (1S,2R,3E)-configuration is preserved via Sharpless epoxidation or Wittig reactions, followed by stereospecific reduction .
- Glycosidic linkages : β-linkages are ensured using participating protecting groups (e.g., 2-O-acetyl in galactose donors), while α-linkages rely on non-participating groups (e.g., benzyl) and solvent polarity adjustments .
- Validation : - and -NMR confirm anomeric configurations (e.g., β-linkages: ) .
Q. What analytical techniques confirm structural identity and purity?
- NMR spectroscopy : -NMR identifies anomeric protons and lipid chain geometry; -NMR verifies glycosidic linkage positions .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass validation (e.g., [M+Na] peaks) ensures molecular integrity .
- TLC/HPLC : Monitors reaction progress and purity (>95% by integration) .
Advanced Research Questions
Q. How do non-covalent interactions influence the conformational stability of the tricyclo[3.3.1.1³,⁷]decane-acetamide moiety?
The adamantane-derived core exhibits rigidity due to van der Waals interactions and hydrogen bonding between the acetamide group and solvent (e.g., DMF or water). Molecular dynamics simulations can model solvent effects on conformational stability, while NOESY NMR detects intramolecular contacts in lipid-saccharide interfaces .
Q. What challenges arise in achieving regioselective glycosylation for β(1→4) and α(1→4) linkages?
- Competing reactivity : Unprotected hydroxyls may lead to undesired couplings (e.g., 3-OH vs. 4-OH in galactose). Solution: Temporary protection (e.g., 3-O-allyl in glucosamine) directs reactivity to 4-OH .
- Donor activation : Overactivation of trichloroacetimidates can cause side reactions (e.g., hydrolysis). Controlled catalysis (e.g., 0.1 eq TMSOTf at −20°C) minimizes this .
- Monitoring : Real-time -NMR (if fluorinated donors are used) tracks regioselectivity .
Q. How can Design of Experiments (DoE) optimize multi-step synthesis involving sensitive glycosyl donors?
- Factor screening : Plackett-Burman designs identify critical variables (e.g., temperature, catalyst loading, solvent polarity) affecting glycosylation yield .
- Response surface methodology (RSM) : Central composite designs optimize conditions (e.g., 72% yield achieved at 0°C with 0.2 eq TMSOTf in anhydrous DCM) .
- Robustness testing : Monte Carlo simulations predict failure rates under scaled-up conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
